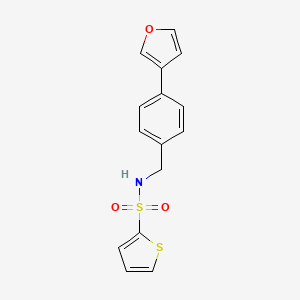

N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

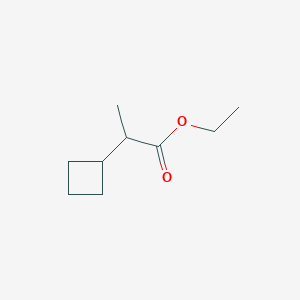

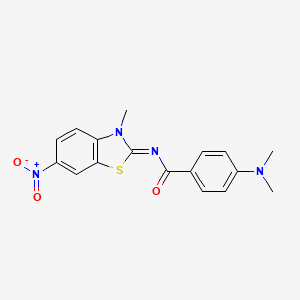

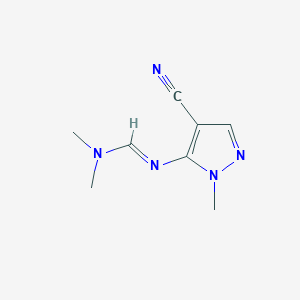

“N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C15H13NO3S2 . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide” consists of a thiophene ring and a furan ring connected by a benzyl group . The molecular weight of this compound is 319.39.Chemical Reactions Analysis

Thiophene derivatives, including “N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide”, show a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Aplicaciones Científicas De Investigación

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. In the context of microbial resistance, these compounds offer potential as innovative antibacterial agents . Specifically, N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide exhibits antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized and studied various analogues containing furan and pyrazole scaffolds, demonstrating their inhibitory effects on microbial growth .

Antifungal Properties

Beyond antibacterial activity, this compound also shows promise as an antifungal agent. It inhibits the growth of yeast-like fungi, including Candida albicans .

Potential Anti-Inflammatory and Analgesic Effects

Furan derivatives, including N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide, possess anti-inflammatory properties. These compounds may contribute to pain relief and could be explored further as potential analgesics .

Other Therapeutic Applications

Furan-based compounds have diverse therapeutic advantages, such as:

- Anti-ulcer : N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide may have gastroprotective effects .

- Diuretic : Furan derivatives exhibit diuretic activity .

- Anti-protozoal : Some furan compounds show efficacy against protozoal infections .

- Antiviral : While not specifically studied for this compound, furans have demonstrated antiviral potential .

- Anticancer : Furan derivatives exhibit anticancer properties, although further research is needed .

Structural Insights

The furan nucleus in N-(4-(furan-3-yl)benzyl)thiophene-2-sulfonamide contributes to its reactivity and biological effects. Understanding its structure–activity relationships is crucial for drug design and optimization .

Propiedades

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S2/c17-21(18,15-2-1-9-20-15)16-10-12-3-5-13(6-4-12)14-7-8-19-11-14/h1-9,11,16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWMCCFUBUSIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)

![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)

![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)